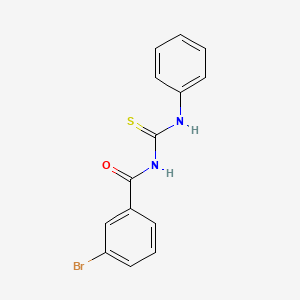![molecular formula C17H16ClNO3 B5714584 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 4-chloro-2-[(4-phenylbutanoyl)amino]benzoate or ethyl 4-chloro-2-(p-butyrylamino)benzoate.
作用機序
The mechanism of action of 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is not fully understood. However, several studies have suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been studied for its potential use as a ligand in the design of metal-based drugs.
実験室実験の利点と制限
The advantages of using 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid in lab experiments include its potential applications in the field of medicine and its relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid. These include further studies on its mechanism of action, its potential applications in the treatment of cancer, and its use as a ligand in the design of metal-based drugs. In addition, further studies are needed to fully understand the potential toxicity of this compound and its limitations for use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its potential use in the treatment of inflammation, pain, fever, and cancer. The synthesis method of this compound is relatively simple, and further studies are needed to fully understand its mechanism of action, potential toxicity, and limitations for use in lab experiments.
合成法
The synthesis of 4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid involves the reaction of 4-chloro-2-nitrobenzoic acid with p-phenylbutyric acid in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or methanol to yield this compound. This synthesis method has been reported in several research studies.
科学的研究の応用
4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been studied extensively for its potential applications in the field of medicine. This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent. In addition, this compound has been studied for its potential use as a ligand in the design of metal-based drugs.
特性
IUPAC Name |
4-chloro-2-(4-phenylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-13-9-10-14(17(21)22)15(11-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXJABVDJAQYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)